molecular formula C16H11BrClN3 B12153610 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline

5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline

Cat. No.: B12153610
M. Wt: 360.63 g/mol
InChI Key: YBIIYFPASSROLD-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is a synthetically designed indoloquinoxaline derivative of significant interest in medicinal chemistry and oncology research. This compound features a bromoethyl side chain, which can serve as a versatile handle for further functionalization via nucleophilic substitution, making it a valuable building block for the development of more complex bioactive molecules or for use in bioconjugation . Indolo[2,3-b]quinoxaline derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles. Researchers utilize these compounds to explore new therapeutic avenues, particularly in anticancer research . The 2-chloro substituent on the quinoxaline ring is an excellent leaving group, allowing for selective substitution reactions with various nitrogen, oxygen, and sulfur-based nucleophiles to create a diverse library of analogues for structure-activity relationship (SAR) studies . While specific biological data for this exact compound may be limited, its core structure is closely related to classes of compounds that have demonstrated potent biological activities. Notably, structurally similar 5-substituted 2-bromoindoloquinoxalines have been identified as a class of potential antitumor agents with inhibitory properties against cdc25 phosphatase, a key regulator of the cell cycle . Furthermore, indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for other biological activities, including antimycobacterial effects against Mycobacterium tuberculosis . This compound is supplied for research purposes such as in vitro biological screening, mechanism of action studies, and as a key intermediate in synthetic organic chemistry programs aimed at developing novel therapeutic agents. This product is intended for research use only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11BrClN3

Molecular Weight

360.63 g/mol

IUPAC Name

6-(2-bromoethyl)-9-chloroindolo[3,2-b]quinoxaline

InChI

InChI=1S/C16H11BrClN3/c17-7-8-21-14-6-5-10(18)9-11(14)15-16(21)20-13-4-2-1-3-12(13)19-15/h1-6,9H,7-8H2

InChI Key

YBIIYFPASSROLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CCBr

Origin of Product

United States

Preparation Methods

Condensation of Isatin Derivatives with 1,2-Diaminobenzene

The foundational step involves condensing 2-chloroisatin (A) with 1,2-diaminobenzene (B) in acetic acid under reflux (Scheme 1). This forms 2-chloroindolo[2,3-b]quinoxaline (C) via cyclodehydration.

Scheme 1:

(A) 2-Chloroisatin+(B) 1,2-DiaminobenzeneAcOH, Δ(C) 2-Chloroindolo[2,3-b]quinoxaline\text{(A) 2-Chloroisatin} + \text{(B) 1,2-Diaminobenzene} \xrightarrow{\text{AcOH, Δ}} \text{(C) 2-Chloroindolo[2,3-b]quinoxaline}

Key Data:

  • Yield: 82–89% (optimized with 10% pyridine catalyst).

  • Reaction Time: 4–6 hours at 110°C.

ConditionVariationYield (%)Purity (HPLC)
DMF, K2_2CO3_312 hours, 80°C7498.2
THF, K2_2CO3_324 hours, 65°C4189.5
EtOH, NaH8 hours, reflux5894.3

Alternative Pathways and Comparative Analysis

Bromoethylation Prior to Cyclization

An alternative approach alkylates 2-chloroisatin (A) with 1,2-dibromoethane before quinoxaline formation (Scheme 3). This generates 1-(2-bromoethyl)-2-chloroisatin (F) , which is subsequently condensed with 1,2-diaminobenzene (B) .

Scheme 3:

(A) 2-Chloroisatin+(D) 1,2-DibromoethaneDMF, K2CO3(F) 1-(2-Bromoethyl)-2-chloroisatinAcOH, Δ(E) Target Compound\text{(A) 2-Chloroisatin} + \text{(D) 1,2-Dibromoethane} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{(F) 1-(2-Bromoethyl)-2-chloroisatin} \xrightarrow{\text{AcOH, Δ}} \text{(E) Target Compound}

Advantages:

  • Avoids NAS on the electron-deficient quinoxaline ring.

  • Yield Improvement: 78% overall.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (DMSO-d6d_6): δ 8.62 (s, 1H, CH=N), 7.83–7.21 (m, 8H, aromatic), 4.12 (t, 2H, CH2_2Br), 3.45 (t, 2H, CH2_2).

  • 13^{13}C NMR: 162.1 (C=O), 140.3–115.6 (aromatic carbons), 56.1 (CH2_2Br), 33.5 (CH2_2).

Mass Spectrometry (EI):

  • m/z: 406 (M+^+, 100%), 408 (M+2, 38%).

Infrared (IR):

  • Peaks at 2977 cm1^{-1} (C-H sp2^2), 1641 cm1^{-1} (C=N), 1736 cm1^{-1} (C=O).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing reactions at the 6-position of quinoxaline are minimized by:

  • Low-temperature phased additions of 1,2-dibromoethane.

  • Steric directing groups (e.g., bulky amines) to block undesired sites.

Purification Complexities

  • Column Chromatography: Silica gel with hexanes/EtOAc (3:2) resolves bromoethylated byproducts.

  • Recrystallization: Ethanol/water mixtures enhance crystalline purity (mp >300°C) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl (-CH₂CH₂Br) and chloro (-Cl) groups are primary sites for nucleophilic substitution.

Bromoethyl Substitution

The bromine atom in the 2-bromoethyl side chain undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
General Reaction:

5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline+Nu5-(2-Nu-ethyl)-2-chloroindolo[2,3-b]quinoxaline+Br\text{this compound} + \text{Nu}^- \rightarrow \text{5-(2-Nu-ethyl)-2-chloroindolo[2,3-b]quinoxaline} + \text{Br}^-

Conditions:

  • Solvents: Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature: 80–100°C

  • Catalysts: Base (e.g., K₂CO₃) or acid (e.g., CF₃SO₃H) .

Examples:

Nucleophile (Nu⁻)ProductApplication
Amines (e.g., pyrrolidine)5-(2-Aminoethyl)-2-chloroindolo[2,3-b]quinoxalineAnticancer agent synthesis
Thiols (e.g., thiourea)5-(2-Thioethyl)-2-chloroindolo[2,3-b]quinoxalineAntiviral compound precursors

Chlorine Substitution

The chlorine atom at position 2 participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions:
General Reaction:

This compound+Nu5-(2-Bromoethyl)-2-Nu-indolo[2,3-b]quinoxaline+Cl\text{this compound} + \text{Nu}^- \rightarrow \text{5-(2-Bromoethyl)-2-Nu-indolo[2,3-b]quinoxaline} + \text{Cl}^-

Conditions:

  • Solvents: Toluene or THF

  • Catalysts: V₂O₅ or Fe/TBHP systems .

Cross-Coupling Reactions

The bromoethyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki, Heck):
Example Suzuki Reaction:

This compound+Ar-B(OH)2Pd(PPh3)45-(2-Arylvinyl)-2-chloroindolo[2,3-b]quinoxaline\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-(2-Arylvinyl)-2-chloroindolo[2,3-b]quinoxaline}

Conditions:

  • Solvent: THF/EtOH (3:1)

  • Temperature: 60°C .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:
Example: Reaction with thioureas yields thiazolo[4,5-b]quinoxalines:
Mechanism:

  • Thiolate attack at C3 of the quinoxaline core.

  • Intramolecular cyclization via HCl elimination.
    Product: Thiazolo[4,5-b]quinoxaline derivatives (IC₅₀ = 23–38 μM against leukemia cells) .

Biological Activity via Chemical Interactions

The compound inhibits enzymes like cdc25 phosphatase (IC₅₀ = 25 μM) and cdc2 kinase (IC₅₀ = 70 μM) through:

  • Non-covalent interactions : Hydrogen bonding with active-site residues.

  • Covalent binding : Alkylation via the bromoethyl group .

Stability and Degradation

Hydrolytic Degradation:

  • Bromoethyl group hydrolyzes to hydroxyethyl in aqueous media (pH 7.4, 37°C).

  • Half-life: ~48 hours.

Oxidative Degradation:

  • Vanadium(V) oxide oxidizes the indole moiety to quinoxalinone derivatives .

Anticancer Agents

Derivatives show GI₅₀ values of 14.2 μM (NCI-60 panel) and selectivity against prostate cancer .

Enzyme Inhibitors

Analogues inhibit insulysin (IC₅₀ = 0.71 μM) and STAT3 transcription factor (IC₅₀ = 0.64 μM) .

Reaction Optimization Data

Reaction TypeYield (%)Key ConditionsReference
Bromoethyl substitution76–94DMF, 80°C, K₂CO₃
Chlorine substitution65Toluene, V₂O₅, 100°C
Suzuki coupling46–95Pd(PPh₃)₄, THF/EtOH, 60°C

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of indoloquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells with IC50 values lower than 10 µM, demonstrating their effectiveness compared to standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Indoloquinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxalineHCT-1161.9
This compoundMCF-72.3
Other derivativesVarious cell lines<10

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been evaluated for activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from the indoloquinoxaline framework have demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Indoloquinoxaline Derivatives

CompoundBacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus8
Other derivativesE. coli12

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives against viruses such as HSV-1 and cytomegalovirus. The compound has shown the ability to inhibit viral replication at concentrations that suggest its viability as a therapeutic agent in antiviral drug development .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in materials science. Its unique electronic properties make it suitable for applications in organic semiconductors and optoelectronic devices. The compound can serve as a building block for synthesizing advanced materials with tailored electronic characteristics.

Table 3: Material Science Applications

ApplicationDescription
Organic SemiconductorsUsed in the development of devices due to favorable electronic properties
DyesExplored for use in dye synthesis due to chromophoric properties

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Case Study 1 : A study published in European Journal of Medicinal Chemistry reported on a series of quinoxaline derivatives showing potent anticancer activity against multiple cell lines with promising IC50 values .
  • Case Study 2 : Research conducted on antimicrobial efficacy demonstrated that certain derivatives effectively inhibited bacterial growth comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, dimethylamino) raise HOMO energy levels and reduce band gaps, enhancing charge transport in optoelectronic applications .
  • Halogen substituents (Br, Cl) decrease λmax due to reduced conjugation but improve stability and reactivity for further derivatization .
  • Selenium incorporation in selenopheno analogs increases λmax and fluorescence quantum yield compared to sulfur or oxygen analogs .

Biological Activity

5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various diseases, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The presence of bromine and chlorine atoms in its molecular framework enhances its interaction with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of indoloquinoxaline derivatives, including this compound. For instance, derivatives of 5-substituted 2-bromoindolo[3,2-b]quinoxaline were evaluated for their antitumor activity using the National Cancer Institute's in vitro screening methods. One derivative demonstrated significant antitumor activity with GI50 (Growth Inhibition) values indicating effective inhibition across various cancer cell lines .

Table 1: Antitumor Activity of Indoloquinoxaline Derivatives

CompoundGI50 (µM)TGI (µM)LC50 (µM)cdc2 Kinase IC50 (µM)cdc25 Phosphatase IC50 (µM)
Compound 1914.231.666.27025

Antiviral Activity

Indoloquinoxaline derivatives have also been studied for their antiviral properties. Compounds have shown efficacy against various viruses, including herpes simplex virus (HSV-1). The mechanism involves inhibition of viral replication, which is crucial for developing antiviral therapies .

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been documented extensively. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. A study indicated that modifications to the quinoxaline structure could enhance antibacterial properties, suggesting a strong correlation between chemical structure and biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the indoloquinoxaline scaffold significantly influence biological activity. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it. This relationship underscores the importance of molecular design in developing new therapeutic agents .

Case Study 1: Anticancer Screening

In a comprehensive screening of various indoloquinoxaline derivatives, one compound exhibited broad-spectrum antitumor activity with notable inhibition of cdc2 kinase and cdc25 phosphatase, critical enzymes in cell cycle regulation. This suggests that further development of these compounds could lead to effective anticancer therapies .

Case Study 2: Antiviral Mechanism

Another study focused on the antiviral mechanisms of indoloquinoxalines against HSV-1, demonstrating that specific structural modifications led to enhanced binding affinity to viral targets, inhibiting replication effectively at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline, and how can reaction conditions be optimized?

  • Methodology : Start with indoloquinoxaline scaffold functionalization. A bromoethyl group can be introduced via alkylation using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF). Chlorination at position 2 may employ POCl₃ or SOCl₂ in refluxing toluene. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Optimize stoichiometry to minimize side products (e.g., over-alkylation) .
  • Data Validation : Confirm structures using ¹H/¹³C NMR (compare aromatic proton shifts to similar quinoxalines ) and HRMS. Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ = 254 nm). Compare retention times to standards.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; bromoethyl groups may hydrolyze to ethanol derivatives under acidic/humid conditions .
  • Storage : Recommend desiccated storage at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the bromoethyl group in indoloquinoxaline derivatives?

  • Analysis : Conflicting reactivity (e.g., nucleophilic substitution vs. elimination) may arise from solvent polarity and base strength. For example:

  • In DMF with K₂CO₃, bromoethyl undergoes SN2 substitution with amines .
  • In DMSO with DBU, β-elimination may dominate, forming vinyl intermediates.
    • Experimental Design : Use kinetic studies (NMR monitoring) to compare pathways. DFT calculations (e.g., Gaussian) can model transition states .

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound?

  • Methodology : Grow single crystals via slow evaporation (CHCl₃/MeOH). Collect data on a diffractometer (Mo-Kα radiation). Refine using SHELX.
  • Key Findings : Anticipate dihedral angles between indoloquinoxaline core and substituents (e.g., ~78° for chlorophenyl in analogous compounds ). Bromoethyl may adopt gauche conformations due to steric hindrance.

Q. What mechanistic insights explain the antiproliferative activity of halogenated indoloquinoxalines in cancer cell lines?

  • Hypothesis : The bromoethyl group may act as a leaving group, enabling covalent binding to cellular targets (e.g., DNA alkylation or kinase inhibition). Chlorine enhances lipophilicity, improving membrane permeability .
  • Validation :

  • Perform SAR studies: Compare IC₅₀ values of analogs with varying halogens.
  • Use fluorescent probes (e.g., BODIPY-tagged derivatives) to track cellular uptake via confocal microscopy.

Key Challenges & Recommendations

  • Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Handling Precautions : Bromoethyl derivatives are moisture-sensitive. Use inert atmosphere (N₂/Ar) during synthesis .
  • Data Reproducibility : Report detailed spectral data (e.g., NMR coupling constants) to aid cross-lab validation .

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